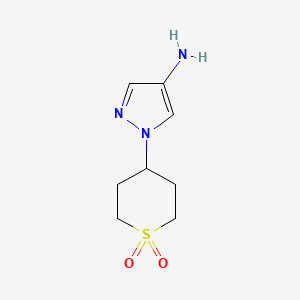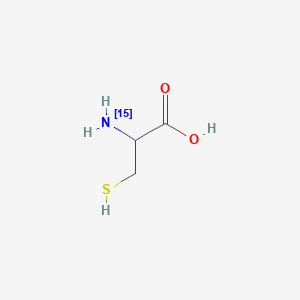
L-システイン 15N
概要
説明
L-Cysteine 15N is a stable isotope-labeled amino acid, specifically labeled with nitrogen-15. This compound is a derivative of L-Cysteine, an essential amino acid that contains a thiol group. The nitrogen-15 isotope is used in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, due to its unique properties that allow for detailed molecular analysis.
科学的研究の応用
L-Cysteine 15N is widely used in scientific research due to its stable isotope labeling, which allows for precise molecular studies. Some key applications include:
Chemistry: Used in NMR spectroscopy to study the structure and dynamics of proteins and peptides.
Biology: Employed in metabolic studies to trace nitrogen pathways and understand amino acid metabolism.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the production of labeled compounds for research and development in pharmaceuticals and biotechnology.
作用機序
Target of Action
L-Cysteine 15N is a variant of the amino acid L-Cysteine, where the nitrogen atom is replaced with the nitrogen-15 isotope . It primarily targets the same biological systems as L-Cysteine, which includes various enzymes and biochemical pathways involved in protein synthesis and metabolism .
Mode of Action
L-Cysteine 15N interacts with its targets in a similar manner to L-Cysteine. It is incorporated into proteins during synthesis, affecting the structure and function of these proteins .
Biochemical Pathways
L-Cysteine 15N is involved in the same biochemical pathways as L-Cysteine. It is produced from L-methionine through the transsulfuration pathway . L-Cysteine can also be derived from dietary sources and protein turnover . It acts as a precursor for biologically active molecules such as hydrogen sulphide (H2S), glutathione, and taurine .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of L-Cysteine 15N are expected to be similar to those of L-Cysteine. It is absorbed in the gut, distributed throughout the body, metabolized in various tissues, and excreted in the urine . The nitrogen-15 isotope can be detected using specific analytical techniques, allowing researchers to track the pharmacokinetics of L-Cysteine 15N .
Result of Action
The molecular and cellular effects of L-Cysteine 15N action are similar to those of L-Cysteine. It plays a crucial role in protein structure and function, serves as a precursor for several important biomolecules, and participates in various biochemical reactions . The nitrogen-15 isotope allows for the tracking of these processes in greater detail .
Action Environment
The action, efficacy, and stability of L-Cysteine 15N are influenced by various environmental factors. These include the pH and temperature of the biological environment, the presence of other molecules, and the specific conditions of the biological system under study . As with L-Cysteine, changes in these environmental factors can affect the behavior of L-Cysteine 15N .
生化学分析
Biochemical Properties
L-Cysteine 15N plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in protein synthesis, where it contributes to protein folding, assembly, and stability through disulfide-bond formation . It also functions as a catalytic residue of several enzymes .
Cellular Effects
L-Cysteine 15N has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in Escherichia coli, L-Cysteine 15N production can be streamlined and facilitated by synthetic plasmid constructs .
Molecular Mechanism
The molecular mechanism of L-Cysteine 15N involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is involved in the formation of Fe/S clusters of the catalytic domain of some enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Cysteine 15N change over time. It has been observed that metabolic stress induces rapid propagation of plasmid rearrangements, leading to reduced L-Cysteine yields in evolving populations over industrial fermentation time scales .
Dosage Effects in Animal Models
The effects of L-Cysteine 15N vary with different dosages in animal models. For instance, L-Cysteine supplementation increases GSH levels and decreases oxidative stress and pro-inflammatory cytokine levels in various rat and porcine disease models .
Metabolic Pathways
L-Cysteine 15N is involved in several metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels . It provides a high redox activity in cell metabolism, plays a crucial role in protein folding, functions as a catalytic residue of several enzymes, and serves as a building block of 5-L-glutamyl-L-cysteinylglycine (GSH) and as a donor compound of sulfur .
Subcellular Localization
It is known that the subcellular localization of a protein is often tied to its function .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of L-Cysteine 15N typically involves the incorporation of nitrogen-15 into the amino group of L-Cysteine. This can be achieved through various synthetic routes, including:
Chemical Synthesis: Starting from a nitrogen-15 labeled precursor, such as ammonium chloride (15N), which is then incorporated into the amino acid structure through a series of chemical reactions.
Biosynthesis: Utilizing microorganisms that are cultured in a medium containing nitrogen-15 labeled compounds. These microorganisms incorporate the nitrogen-15 into their metabolic pathways, resulting in the production of L-Cysteine 15N.
Industrial Production Methods: Industrial production of L-Cysteine 15N often involves fermentation processes using genetically engineered bacteria or yeast. These microorganisms are grown in a controlled environment with a nitrogen-15 enriched medium, allowing for the efficient incorporation of the isotope into the amino acid.
化学反応の分析
Types of Reactions: L-Cysteine 15N undergoes various chemical reactions, including:
Oxidation: The thiol group in L-Cysteine 15N can be oxidized to form cystine, a dimer linked by a disulfide bond.
Reduction: Cystine can be reduced back to L-Cysteine 15N using reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous solution.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol in a buffered solution.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Cystine (disulfide-linked dimer).
Reduction: L-Cysteine 15N (monomer).
Substitution: Thioether derivatives.
類似化合物との比較
L-Cysteine 15N can be compared with other stable isotope-labeled amino acids, such as:
L-Cysteine 13C: Labeled with carbon-13, used for similar applications in NMR and mass spectrometry.
L-Methionine 15N: Another sulfur-containing amino acid labeled with nitrogen-15, used in metabolic studies.
L-Serine 15N: Labeled with nitrogen-15, used in studies of serine metabolism and protein synthesis.
Uniqueness: L-Cysteine 15N is unique due to its thiol group, which allows it to participate in redox reactions and form disulfide bonds, making it particularly valuable in studies of protein structure and function.
特性
CAS番号 |
204523-09-1 |
|---|---|
分子式 |
C3H7NO2S |
分子量 |
122.15 g/mol |
IUPAC名 |
(2R)-2-(15N)azanyl-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1/i4+1 |
InChIキー |
XUJNEKJLAYXESH-GZPBOPPUSA-N |
SMILES |
C(C(C(=O)O)N)S |
異性体SMILES |
C([C@@H](C(=O)O)[15NH2])S |
正規SMILES |
C(C(C(=O)O)N)S |
同義語 |
(R)-2-Amino-3-mercaptopropanoic-15N Acid; (R)-Cysteine-15N; 2-Amino-3-mercaptopropionic-15N Acid; Cystein; Cysteine-15N; Half-cystine-15N; L-(+)-Cysteine-15N; 3-Mercapto-L-alanine-15N; L-Cys-15N; Thioserine-15N; β-Mercaptoalanine-15N; H-Cys-OH-15N; |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
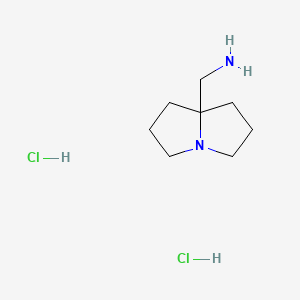


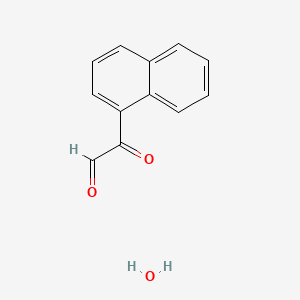
![methyl (1S,10S,15R,17S,18S)-17-ethyl-10-hydroxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2,4,6,8-tetraene-1-carboxylate](/img/structure/B579916.png)

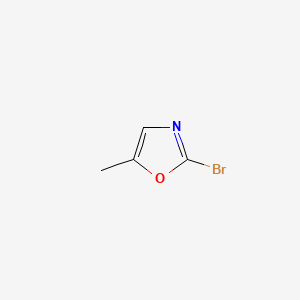
![1-[3-(Benzyloxy)propyl]-5-formylindoline-7-carbonitrile](/img/structure/B579919.png)
![2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-ethylpentanenitrile;hydrochloride](/img/structure/B579920.png)
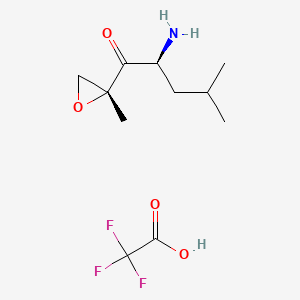
![5-[Bis[4-(dimethylamino)phenyl]methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B579929.png)
